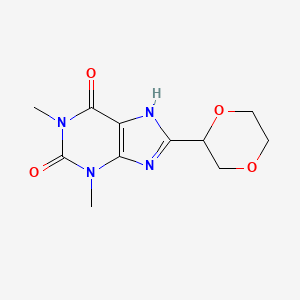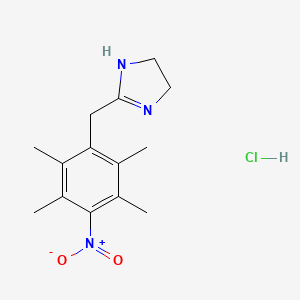
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a nitrobenzyl group substituted with four methyl groups, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride typically involves the reaction of 2,3,5,6-tetramethyl-4-nitrobenzyl chloride with imidazoline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3,5,6-Tetramethyl-4-nitrobenzyl chloride+Imidazoline→2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2,3,5,6-Tetramethyl-4-aminobenzyl)imidazoline hydrochloride.
Aplicaciones Científicas De Investigación
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazoline moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Antazoline hydrochloride: Another imidazoline derivative with antihistaminic properties.
Tetrahydrozoline hydrochloride: Used as a decongestant in eye drops.
Naphazoline hydrochloride: Commonly used in nasal decongestants.
Uniqueness
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its combination of a nitro group and multiple methyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
72649-98-0 |
|---|---|
Fórmula molecular |
C14H20ClN3O2 |
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
2-[(2,3,5,6-tetramethyl-4-nitrophenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8-10(3)14(17(18)19)11(4)9(2)12(8)7-13-15-5-6-16-13;/h5-7H2,1-4H3,(H,15,16);1H |
Clave InChI |
IPEHSBODHIQKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)[N+](=O)[O-])C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


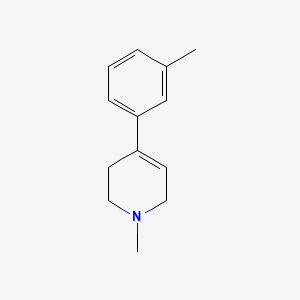
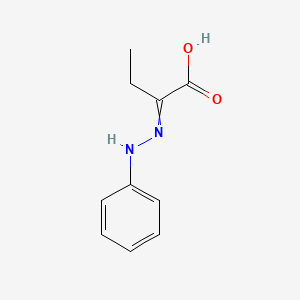
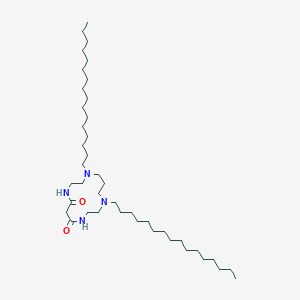
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)

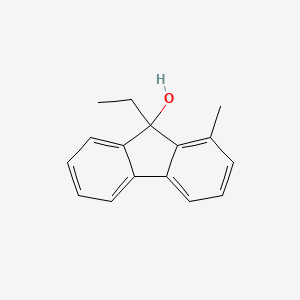
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
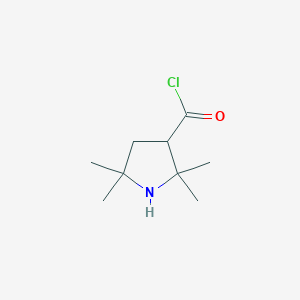
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

